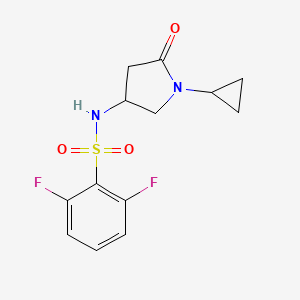

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It is a small molecule drug that has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Selectivity Enhancement

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed that the introduction of a fluorine atom into benzenesulfonamide derivatives preserves COX-2 potency and significantly increases COX1/COX-2 selectivity. This research led to the development of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which shows promise in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antitubercular Agent Potential

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide was investigated for its potential as an antitubercular agent. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis provided insights into its plausible inhibitory action, suggesting the compound's relevance in tuberculosis treatment strategies (Purushotham & Poojary, 2018).

Transfer Hydrogenation Catalysts

Research on Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones demonstrated that these precatalysts are effective in the hydrogenation of a wide range of ketones, diones, and β-ketoesters, even under air and without the need for dried and degassed substrates. This work highlights the applicability of sulfonamide derivatives in catalysis and organic synthesis (Ruff et al., 2016).

Synthesis of Heterobicycles

Sulfonamide derivatives have been utilized in the Sc(OTf)3-catalyzed intramolecular aza-Prins cyclization for synthesizing heterobicycles, showcasing the chemical versatility of sulfonamide compounds in facilitating complex reactions and contributing to the development of novel heterocyclic compounds (Reddy et al., 2010).

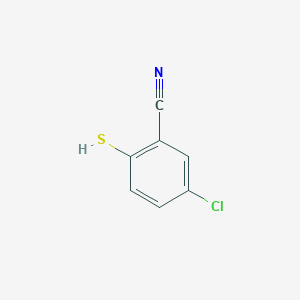

Electrophilic Cyanation

The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a reagent has been reported for the efficient synthesis of benzonitriles. This method provides a benign approach to forming benzonitriles, showcasing the utility of sulfonamide derivatives in organic synthesis and pharmaceutical intermediate production (Anbarasan et al., 2011).

Eigenschaften

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O3S/c14-10-2-1-3-11(15)13(10)21(19,20)16-8-6-12(18)17(7-8)9-4-5-9/h1-3,8-9,16H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRHMSRPNQVXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)

![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)

![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)

![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)

![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)

![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)